Technical Guide: Substituted Bromofluoronitrobenzenes
Technical Guide: Substituted Bromofluoronitrobenzenes
A Note on Chemical Identification:
A precise Chemical Abstracts Service (CAS) number for "1-Bromo-5-fluoro-4-methyl-2-nitrobenzene" could not be definitively established from available public data. The IUPAC naming conventions for substituted benzenes can lead to similar names for different isomers, each with a unique CAS number and distinct chemical properties.
For the purpose of this technical guide, we will focus on a closely related and well-documented isomer: 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene , which has the assigned CAS number 64695-96-1 . It is crucial for researchers to verify the specific isomer and CAS number relevant to their work.
This guide provides a comprehensive overview of the available technical data for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
| Property | Value | Reference |
| CAS Number | 64695-96-1 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Code | 1S/C7H5BrFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| InChI Key | RYWJXYWJUJFEMD-UHFFFAOYSA-N | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Synthesis and Experimental Protocols
Substituted nitrotoluenes are valuable intermediates in organic synthesis. The following protocol details the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene from 2-Bromo-4-fluorotoluene.
Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Starting Material: 2-Bromo-4-fluorotoluene
Reagents:
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Potassium nitrate (KNO₃)
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Concentrated sulfuric acid (98%)
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Ethyl acetate
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Saturated brine solution
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Anhydrous sodium sulfate
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Petroleum ether
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Silica gel
Procedure:
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To a 100 ml three-necked flask, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol) and 50 ml of 98% concentrated sulfuric acid.
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Cool the solution to 0-5 °C using an ice bath.
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Add potassium nitrate (3.5 g, 34.6 mmol) in portions while maintaining the temperature.
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Allow the reaction to proceed at 25 °C for 2 hours under a nitrogen atmosphere.[1]
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After the reaction is complete, pour the reaction mixture into a large volume of ice water.
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Extract the product using ethyl acetate.[1]
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Wash the organic phase with a saturated brine solution.
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Dry the organic phase over anhydrous sodium sulfate and then filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.[1]
Yield: 3.4 g (54.3%)[1]
Safety and Hazard Information
It is essential to handle this compound with appropriate safety precautions. The following table outlines the GHS hazard statements.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Pictogram: GHS07
Applications in Research and Development
Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. While specific applications for 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene are not extensively detailed in the public literature, its structure suggests its utility as an intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, and nitro groups offers multiple reaction sites for further chemical modifications, making it a versatile precursor for developing novel pharmaceutical agents and other functional materials.[2][3]
Visualized Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.
References
- 1. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
